7,8-Dihydroxyflavone
CAS No.: 38183-03-8
Cat. No.: VC0516383
Molecular Formula: C15H10O4
Molecular Weight: 254.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 38183-03-8 |
---|---|
Molecular Formula | C15H10O4 |
Molecular Weight | 254.24 g/mol |
IUPAC Name | 7,8-dihydroxy-2-phenylchromen-4-one |
Standard InChI | InChI=1S/C15H10O4/c16-11-7-6-10-12(17)8-13(19-15(10)14(11)18)9-4-2-1-3-5-9/h1-8,16,18H |
Standard InChI Key | COCYGNDCWFKTMF-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Canonical SMILES | C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3)O)O |
Appearance | Solid powder |
Introduction
Pharmacological Properties and Pharmacokinetic Profile
Absorption and Distribution
Recent pharmacokinetic studies in neonatal mice reveal that intraperitoneal administration achieves peak plasma concentrations within 15 minutes, followed by rapid brain distribution . The brain-to-plasma partition coefficients are 8.6% (right hemisphere) and 9.9% (left), unaffected by hypoxic-ischemic injury .
Table 1: Key Pharmacokinetic Parameters of 7,8-DHF in Neonatal Mice
Parameter | Value (Mean ± SD) |
---|---|
Plasma Clearance | 0.24 L/h/kg |
Volume of Distribution | 1.02 L/kg |
Half-life (Terminal) | 1.8 h |
Brain-to-Plasma Ratio | 8.6–9.9% |
Metabolism and Elimination
Hepatic O-methylation generates two active metabolites: 7-hydroxy-8-methoxyflavone (7H8M) and 8-hydroxy-7-methoxyflavone (8H7M) . Despite a plasma half-life of 1.8 hours, metabolites persist in brain tissue for over 3 hours, suggesting prolonged central activity .
Mechanisms of Neuroprotection and Therapeutic Efficacy
TrkB Signaling Activation
7,8-DHF mimics BDNF by binding TrkB’s leucine-rich repeat domain, triggering dimerization and phosphorylation at Tyr⁷⁰⁶/⁷⁰⁷ residues . Downstream effects include:
-
MAPK Pathway: Enhances synaptic plasticity via ERK1/2 phosphorylation .
-
PI3K/Akt Pathway: Suppresses apoptosis by inhibiting caspase-3 .
-
PLC-γ Pathway: Modulates calcium signaling and CREB-mediated gene transcription .
Alzheimer’s Disease
In 5XFAD transgenic mice, chronic 7,8-DHF administration (5 mg/kg/day) reduced amyloid-β plaques by 40% and restored hippocampal long-term potentiation . Synaptic density increased by 2.3-fold compared to untreated controls .
Parkinson’s Disease
MPTP-induced dopaminergic neuron loss was attenuated by 65% in mice receiving 7,8-DHF, correlating with improved rotarod performance (latency: 180 vs. 110 seconds in controls) .
Depression
Chronic unpredictable stress models show 7,8-DHF (10 mg/kg) reduces immobility time in forced swim tests by 55%, comparable to fluoxetine . Hippocampal BDNF levels increased 2.1-fold, reversing stress-induced atrophy .
Cognitive Enhancement
Radial arm maze testing revealed 7,8-DHF-treated mice made 70% fewer working memory errors than controls, linked to elevated prefrontal cortex synaptophysin expression .
Preclinical Research Findings Across Disease Models
Stroke and Ischemic Injury
Middle cerebral artery occlusion studies demonstrate 7,8-DHF reduces infarct volume by 48% when administered 2 hours post-occlusion . TrkB knockout mice showed no benefit, confirming target specificity .
Traumatic Brain Injury
In controlled cortical impact models, 7,8-DHF (5 mg/kg) improved Morris water maze performance (escape latency: 25 vs. 42 seconds in controls) and increased surviving neurons in the CA1 region by 35% .
Pharmacokinetic Challenges and Optimization Strategies
Bioavailability Limitations
Despite rapid absorption, oral bioavailability remains suboptimal (≈15%) due to first-pass metabolism . Structural analogs with methoxy groups (e.g., 7H8M-flavone) exhibit 3-fold higher plasma stability but reduced TrkB affinity .
Formulation Advances
Nanoparticle encapsulation (PLGA carriers) increases brain concentration by 4.2-fold in rats, while transdermal patches achieve steady-state plasma levels for 24 hours .
Future Directions and Clinical Translation
Ongoing Clinical Trials
Phase Ia trials (NCT04877067) are evaluating safety in healthy volunteers, with preliminary data showing dose-linear pharmacokinetics up to 100 mg . A Phase II study in early Alzheimer’s (NCT05248724) is assessing cognitive outcomes over 24 weeks.
Structural Modification
Lead optimization efforts focus on:
-
4’-Amino derivatives: 10-fold higher TrkB activation in cortical neurons .
-
Glycosylated analogs: Improved aqueous solubility (4.8 mg/mL vs. 0.3 mg/mL for parent compound) .
Beyond Neurology: Bone Remodeling
Emerging data show 7,8-DHF increases osteoblast mineralization by 60% and reduces osteoclastogenesis via RANKL inhibition, suggesting utility in osteoporosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume